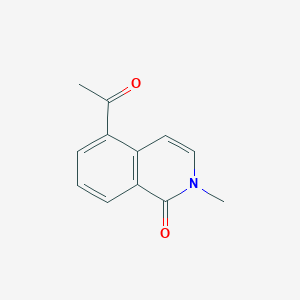

5-Acetyl-2-methylisoquinolin-1(2H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

5-acetyl-2-methylisoquinolin-1-one |

InChI |

InChI=1S/C12H11NO2/c1-8(14)9-4-3-5-11-10(9)6-7-13(2)12(11)15/h3-7H,1-2H3 |

InChI Key |

PFRAXJRHETZGIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1C=CN(C2=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 5 Acetyl 2 Methylisoquinolin 1 2h One and Its Analogues

Foundational Synthetic Strategies for Isoquinolinone Core Construction

The construction of the isoquinolinone scaffold can be achieved through various synthetic methodologies, primarily involving cycloaddition and annulation reactions, as well as transition metal-catalyzed approaches. These strategies provide access to a wide range of substituted isoquinolinones.

Cycloaddition Reactions and Annulation Approaches

Cycloaddition reactions offer a powerful tool for the construction of cyclic systems like isoquinolinones. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. Annulation, the formation of a new ring onto a pre-existing one, is also a key strategy.

Classical methods such as the Bischler-Napieralski reaction and the Pomeranz-Fritsch reaction are foundational in isoquinoline (B145761) synthesis. wikipedia.orgwikipedia.orgorganic-chemistry.orgorganicreactions.orgjk-sci.comthermofisher.comnrochemistry.comslideshare.net The Bischler-Napieralski reaction involves the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) to yield 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolones. wikipedia.orgorganic-chemistry.orgjk-sci.comnrochemistry.comslideshare.net The Pomeranz-Fritsch reaction, on the other hand, utilizes the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline core. wikipedia.orgorganicreactions.orgthermofisher.com

More contemporary approaches involve [3+2] cycloaddition reactions. For instance, the reaction of C,N-cyclic azomethine imines with α,β-unsaturated ketones can lead to the formation of fused pyrazolo-isoquinoline systems, demonstrating the utility of cycloaddition in building complex heterocyclic frameworks.

Transition Metal-Catalyzed Syntheses of Isoquinolinones

Transition metal catalysis has emerged as a highly efficient and versatile tool for the synthesis of isoquinolinones, often proceeding with high regioselectivity and functional group tolerance. nih.gov Catalysts based on rhodium, palladium, cobalt, and copper are frequently employed.

A prominent strategy involves the rhodium(III)-catalyzed C-H activation and annulation of N-methoxybenzamides with diazo compounds. nih.gov This process allows for the regioselective synthesis of multisubstituted isoquinolones under mild conditions. The reaction proceeds through a sequence of C-H activation, cyclization, and condensation, offering a direct route to functionalized isoquinolinone derivatives.

Similarly, palladium-catalyzed reactions have been developed for the synthesis of isoquinolinones. These methods often utilize directing groups to achieve regioselective C-H activation and subsequent annulation with coupling partners like alkynes or alkenes.

Dedicated Synthetic Routes for 5-Acetyl-2-methylisoquinolin-1(2H)-one

The synthesis of the specifically substituted this compound requires a multi-step approach, focusing on the strategic introduction of the acetyl group at the C5 position and the methyl group on the nitrogen atom.

Precursor Synthesis and Functionalization for this compound Elaboration

A plausible synthetic route commences with the preparation of a suitable precursor, such as 2-(2-acetylphenyl)-N-methylacetamide . This precursor contains the necessary carbon framework and the pre-installed N-methyl and acetyl functionalities. The synthesis of this intermediate can be envisioned starting from commercially available 2'-aminoacetophenone (B46740).

The synthesis of N-(2-Acetylphenyl)acetamide from 2'-aminoacetophenone and acetic anhydride (B1165640) has been reported. researchgate.net A subsequent N-methylation step would be required to yield the desired precursor. Alternatively, a direct synthesis could involve the reaction of 2-(2-aminophenyl)ethan-1-one with an appropriate acetylating agent, followed by N-methylation.

Another key precursor could be 2-methyl-5-acetylphenylacetic acid . The synthesis of substituted phenylacetic acids has been described in the literature, for instance, through the hydrolysis of corresponding benzyl (B1604629) cyanides. mdpi.com

Optimization of Reaction Conditions and Reagent Selection for this compound Formation

Once the precursor is synthesized, the subsequent cyclization to form the isoquinolinone ring is a critical step. For a precursor like 2-(2-acetylphenyl)-N-methylacetamide, an intramolecular cyclization would be required. This could potentially be achieved through an acid-catalyzed intramolecular aldol-type condensation.

For a precursor like 2-methyl-5-acetylphenylacetic acid, conversion to the corresponding amide followed by a Bischler-Napieralski type cyclization could be a viable route. wikipedia.orgorganic-chemistry.orgjk-sci.comnrochemistry.comslideshare.net The choice of dehydrating agent (e.g., POCl₃, P₂O₅) and reaction temperature would be crucial for optimizing the yield of the cyclized product. organic-chemistry.org

A Friedel-Crafts acylation of a pre-formed 2-methylisoquinolin-1(2H)-one could also be considered for the introduction of the acetyl group at the C5 position. sigmaaldrich.comnih.govmdpi.comlibretexts.orgnih.govyoutube.commasterorganicchemistry.comorganic-chemistry.orglibretexts.orgsigmaaldrich.com The regioselectivity of this reaction would be a key challenge to overcome, as acylation could potentially occur at other positions on the benzene (B151609) ring. The reaction conditions, including the choice of Lewis acid catalyst (e.g., AlCl₃) and solvent, would need careful optimization.

Table 1: Potential Reagents for Key Synthetic Steps

| Step | Reagent Class | Specific Examples |

|---|---|---|

| Acetylation | Acylating Agents | Acetyl chloride, Acetic anhydride |

| N-Methylation | Methylating Agents | Methyl iodide, Dimethyl sulfate |

| Cyclization | Dehydrating Agents | POCl₃, P₂O₅, Polyphosphoric acid |

| Friedel-Crafts Acylation | Lewis Acids | AlCl₃, FeCl₃ |

Mechanistic Investigations of Key Steps in this compound Synthesis

The mechanism of the key synthetic steps provides valuable insights for reaction optimization. In a potential Friedel-Crafts acylation route, the reaction would proceed through the formation of an acylium ion (CH₃CO⁺) from acetyl chloride and a Lewis acid like AlCl₃. sigmaaldrich.commasterorganicchemistry.comlibretexts.org This electrophile would then attack the electron-rich aromatic ring of 2-methylisoquinolin-1(2H)-one. The position of attack (regioselectivity) is governed by the electronic and steric effects of the substituents on the isoquinolinone core. The amide group is generally a deactivating group, which could make the Friedel-Crafts reaction challenging.

In a Bischler-Napieralski approach, the mechanism involves the dehydration of the amide precursor to form a nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org This electrophilic species then undergoes an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring, which is subsequently oxidized to the isoquinolinone. The success of this reaction is highly dependent on the electronic nature of the aromatic ring; electron-donating groups facilitate the cyclization. nrochemistry.com

For a transition metal-catalyzed annulation , the mechanism would likely involve the coordination of the metal catalyst to a directing group on the precursor, followed by C-H bond activation at the ortho position. Subsequent insertion of a coupling partner (like an alkyne or a diazo compound) and reductive elimination would lead to the formation of the isoquinolinone ring. nih.gov The regioselectivity is controlled by the directing group and the catalyst system.

Exploration of Sustainable and Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of isoquinolinones aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. This involves the use of environmentally benign solvents, recyclable catalysts, and reactions with high atom economy. rsc.orgresearchgate.net

A cornerstone of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as reaction solvents. rsc.org Research into isoquinolinone synthesis has explored several alternative and solvent-free approaches.

Solvent-Free Synthesis: An environmentally friendly, transition-metal- and base-free protocol for synthesizing the isoquinolone scaffold has been developed using iodine promotion. This method proceeds via regioselective intramolecular iodoamidation of alkynes under mild, solvent-free conditions, adhering to green chemistry principles by minimizing waste. rsc.org

Alternative Media:

Water: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Rhodium(III)-catalyzed C–H activation of substituted benzamides using air as the sole oxidant has been successfully performed in water. rsc.org A key advantage of this method is that the isoquinolone product often precipitates directly from the aqueous solution, simplifying purification. rsc.org

Polyethylene Glycol (PEG): PEG is a biodegradable and non-volatile green solvent. A ruthenium(II)/PEG-400 system has been developed as a homogeneous recyclable catalyst for isoquinoline synthesis. This protocol benefits from a simple extraction procedure and the reusability of the catalytic system, making it environmentally benign. researchgate.net

Table 1: Comparison of Alternative Media in Isoquinolinone Synthesis

| Solvent/Medium | Catalyst System | Reaction Type | Key Advantages | Reference(s) |

| None (Solvent-Free) | Iodine-promoted | Intramolecular Iodoamidation | Metal-free, base-free, minimizes waste. | rsc.org |

| Water | Rh(III) / Air (oxidant) | C-H Activation/Annulation | Environmentally benign, product precipitates out. | rsc.org |

| PEG-400 | Ru(II) | C-H/N-N Activation | Biodegradable solvent, recyclable catalyst, high atom economy. | researchgate.net |

| Acetonitrile vs. Hexafluoro-2-isopropanol | PISA (Hypervalent Iodine) | Oxidative Annulation | Solvent-dependent chemoselectivity, yielding different isomers. | nih.gov |

Atom economy and the Environmental Factor (E-Factor) are critical metrics for evaluating the sustainability of a chemical process, particularly for scalable production. scranton.edulibretexts.org

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. acs.org Addition and rearrangement reactions are typically high in atom economy, while substitution and elimination reactions are often lower. acs.org Modern synthetic routes to isoquinolinones, such as those involving C-H activation/annulation, are designed to maximize atom economy. researchgate.netbuecher.de

To illustrate, consider a hypothetical, modern synthesis of this compound via a rhodium-catalyzed C-H activation/annulation reaction, followed by N-methylation.

Step 1: Annulation: 3-Acetyl-N-methoxybenzamide + Propyne → 5-Acetylisoquinolin-1(2H)-one + Methanol

Step 2: N-methylation: 5-Acetylisoquinolin-1(2H)-one + Methylating Agent (e.g., CH₃I) → this compound + HI

The theoretical atom economy for such a process would be calculated based on the molecular weights of the reactants and the final product, aiming for maximum incorporation of atoms.

Table 2: Green Chemistry Metrics

| Metric | Formula | Ideal Value | Significance | Reference(s) |

| Atom Economy (%) | (MW of desired product / Σ MW of all reactants) x 100 | 100% | Measures the efficiency of atom incorporation from reactants to product. | acs.org |

| E-Factor | Total waste (kg) / Product (kg) | 0 | Quantifies the amount of waste generated per unit of product. | libretexts.orgcatalysis.blog |

E-Factor: The E-Factor, proposed by Roger Sheldon, provides a broader measure of environmental impact by quantifying the total mass of waste generated per kilogram of product. libretexts.orgcatalysis.blog This includes byproducts, unreacted starting materials, solvent losses, and catalyst residues. The E-factor varies significantly across different sectors of the chemical industry.

Table 3: Typical E-Factor Values by Industry Sector

| Industry Sector | Annual Production (tonnes) | E-Factor (Waste kg / Product kg) |

| Bulk Chemicals | > 1,000,000 | < 1 - 5 |

| Fine Chemicals | 1,000 - 100,000 | 5 - >50 |

| Pharmaceuticals | 10 - 1,000 | 25 - >100 (can be up to 4000) |

| Data sourced from references libretexts.orgresearchgate.net. |

For the scalable production of a pharmaceutical intermediate like this compound, minimizing the E-factor is crucial. This would be achieved by using catalytic instead of stoichiometric reagents, recycling solvents, and selecting reaction pathways that generate benign byproducts like water or methanol. libretexts.orgacs.org

Regioselectivity and Stereoselectivity in the Synthesis of this compound Derivatives

Controlling the precise spatial arrangement of atoms is fundamental in organic synthesis, particularly for producing biologically active molecules.

Regioselectivity: This refers to the control of where on a molecule a reaction occurs. In the synthesis of substituted isoquinolinones, achieving high regioselectivity is essential to avoid the formation of unwanted isomers. Several strategies have been developed to control the position of substituents.

Catalyst and Directing Group Control: Palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters affords 3,4-substituted isoquinolinones with excellent regioselectivity. mdpi.com Similarly, rhodium(III)-catalyzed reactions can exhibit high selectivity, which is often guided by directing groups on the starting benzamide. rsc.orgorganic-chemistry.org

Solvent-Dependent Selectivity: In a remarkable example of reaction control, the synthesis of isoquinolinone derivatives using a hypervalent iodine(III) reagent can be directed to yield either 3- or 4-substituted products simply by changing the solvent from hexafluoro-2-propanol to acetonitrile. nih.gov

Catalyst-Switched Pathways: A novel approach allows for the selective synthesis of either pyrroles or isoquinolines from the same ketoxime acetate (B1210297) and ynal starting materials by switching between a copper and a silver catalyst. nih.govacs.org

Table 4: Examples of Regiocontrol in Isoquinolinone Synthesis

| Starting Materials | Catalyst/Conditions | Product(s) | Outcome | Reference(s) |

| Ketoxime Acetates + Ynals | CuBr in MeCN | Pyrroles | Catalyst-switched regioselectivity. | nih.govacs.org |

| Ketoxime Acetates + Ynals | Ag₂CO₃ in DCE | Isoquinolines | Catalyst-switched regioselectivity. | nih.govacs.org |

| o-Alkenylbenzamides | PISA in Acetonitrile | 4-Substituted Isoquinolinones | Solvent-dependent regioselectivity. | nih.gov |

| o-Alkenylbenzamides | PISA in Hexafluoro-2-isopropanol | 3-Substituted Isoquinolinones | Solvent-dependent regioselectivity. | nih.gov |

| N-Methoxybenzamides + Allenoic Esters | Pd(CH₃CN)₂Cl₂ | 3,4-Substituted Isoquinolinones | Excellent regioselectivity. | mdpi.com |

Stereoselectivity: This refers to the control over the three-dimensional orientation of atoms, which is critical when a molecule has chiral centers. While this compound itself is an achiral molecule, the synthesis of its derivatives often involves the creation of stereocenters. For instance, reactions that form fused ring systems with the isoquinolinone core require stereochemical control. The synthesis of azeto[2,1-a]isoquinolin-2-one derivatives via the Staudinger reaction is a key example where the stereochemistry of the newly formed β-lactam ring is a critical aspect of the synthesis. umich.edu Similarly, the regioselective synthesis of novel stereoisomeric octahydro rsc.orgresearchgate.nettriazolo[4,3-a]quinazolin-5-ones demonstrates how the stereochemistry of the starting materials (cis or trans cyclohexane-fused thioxopyrimidin-4-one) dictates the stereochemistry of the final fused-ring product. nih.gov These examples highlight that established principles of stereocontrol can be applied to create complex, chiral derivatives of the this compound scaffold.

Structure Activity Relationship Sar and Molecular Design Strategies for 5 Acetyl 2 Methylisoquinolin 1 2h One Derivatives

Rational Design of Chemical Libraries Based on the 5-Acetyl-2-methylisoquinolin-1(2H)-one Scaffold

The rational design of chemical libraries centered around the this compound scaffold is a strategic approach to discover and optimize potent enzyme inhibitors, particularly for the PARP family. nih.govnih.gov The core principle of this strategy is to systematically modify the isoquinolinone framework to enhance its interaction with the target enzyme's binding site. nih.gov The isoquinolinone core is an excellent starting point due to its structural similarity to the nicotinamide (B372718) moiety of NAD+, the natural substrate for PARP enzymes. researchgate.net This inherent likeness allows it to act as a competitive inhibitor. researchgate.net

The design process often begins by identifying key interaction points within the enzyme's active site. For instance, in PARP-1, the amino acid residues GLU988 and LYS903 are crucial for binding. nih.govresearchgate.net Chemical libraries are then designed to incorporate functional groups that can form favorable interactions, such as hydrogen bonds or hydrophobic interactions, with these residues to improve potency. nih.govresearchgate.net Furthermore, the design may aim to exploit unique features in the nicotinamide sub-pocket of a specific PARP isozyme to achieve selectivity. nih.gov By creating a diverse set of analogs with modifications at various positions, researchers can systematically explore the structure-activity landscape and identify compounds with improved efficacy and selectivity. nih.govnih.gov

Systematic Structural Modification and Derivatization of this compound

The systematic modification of the this compound structure is a cornerstone of medicinal chemistry efforts to refine its biological activity. This process involves altering different parts of the molecule—the isoquinolinone ring, the acetyl group, and the N-methyl group—to understand their contribution to the molecule's interaction with its biological target and to enhance its potency and selectivity.

Positional Scanning and Substituent Effects on the Isoquinolinone Ring

The isoquinolinone ring is a key component for the inhibitory activity of this class of compounds, and its modification has been a major focus of research. Studies have shown that the type and position of substituents on this ring system can have a profound impact on the compound's ability to inhibit PARP enzymes.

For example, research has demonstrated that small, electron-withdrawing groups at the 5-position of the isoquinolinone ring can enhance inhibitory activity. nih.gov Compounds such as 5-bromoisoquinolin-1-one and 5-iodoisoquinolin-1-one have been found to be potent inhibitors of PARP. nih.gov Conversely, the introduction of larger groups or those with different electronic properties can lead to a decrease in activity, highlighting the sensitive nature of this position for enzyme binding.

The table below illustrates the impact of different substituents at the 5-position of the isoquinolinone ring on PARP-1 inhibitory activity.

| Compound | Substituent at C5 | PARP-1 IC50 (µM) |

| 1 | -H | >100 |

| 2 | -Br | 0.38 |

| 3 | -I | 0.42 |

| 4 | -CN | 0.85 |

| 5 | -NO2 | 1.2 |

| 6 | -CHO | 1.5 |

This data is illustrative and compiled from general findings in the literature. Actual values can vary based on specific assay conditions.

Variational Studies on the Acetyl Moiety of this compound

The acetyl group at the 5-position of the isoquinolinone ring is another critical site for modification. Altering this group can influence the compound's steric and electronic properties, which in turn affects its binding affinity for the target enzyme. Research has explored replacing the acetyl group with other functionalities to probe the requirements of the enzyme's binding pocket.

For instance, converting the acetyl group to an oxime or a hydrazone derivative can introduce new hydrogen bonding opportunities and alter the conformational flexibility of the side chain. These changes can lead to enhanced interactions with amino acid residues in the active site. Furthermore, the reduction of the acetyl's carbonyl group to a hydroxyl group can also impact activity, often leading to a decrease in potency, suggesting the importance of the carbonyl's hydrogen bond accepting capability.

Exploration of Modifications to the N-Methyl Group

Studies have investigated the replacement of the N-methyl group with other alkyl groups of varying sizes, such as ethyl or propyl, as well as with more complex moieties. nih.gov The goal of these modifications is often to fine-tune the physicochemical properties of the compound to improve its drug-like characteristics. For example, incorporating a constrained propylene (B89431) linker into a cyclopentene (B43876) ring has been shown to improve pharmacokinetic parameters while maintaining potency for PARP-1. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional counterpart (3D-QSAR) are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. frontiersin.orgnih.gov These models are instrumental in understanding the specific molecular features that govern the potency of this compound analogues and in guiding the design of new, more effective inhibitors. nih.gov

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for isoquinolinone-based inhibitors involves several key steps. First, a dataset of compounds with known biological activities (such as IC50 values for PARP-1 inhibition) is compiled. frontiersin.org Then, a variety of molecular descriptors, which quantify different physicochemical properties of the molecules, are calculated. frontiersin.org These descriptors can include electronic properties, hydrophobicity, steric parameters, and topological indices.

Statistical methods, such as multiple linear regression, partial least squares, or more advanced machine learning algorithms like support vector machines and random forests, are then used to build a mathematical model that relates the descriptors to the biological activity. frontiersin.orgnih.gov For 3D-QSAR, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. nih.gov These methods generate 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding fields would likely lead to an increase or decrease in activity. nih.govnih.gov

These predictive models, once validated, can be used to screen virtual libraries of compounds, prioritizing the synthesis and testing of those with the highest predicted potency. nih.gov This in-silico approach significantly accelerates the drug discovery process by focusing resources on the most promising candidates. nih.gov

Identification of Pharmacophore Features Contributing to Activity

The biological activity of this compound and its derivatives, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP), is intrinsically linked to their specific structural features, which define their interaction with the enzyme's active site. A pharmacophore model for this class of compounds highlights the key molecular interactions required for potent inhibitory activity. These features include hydrogen bond donors and acceptors, aromatic rings for π-stacking interactions, and specific hydrophobic groups.

The foundational isoquinolinone scaffold is a critical component of the pharmacophore, mimicking the nicotinamide portion of the NAD+ cofactor that PARP utilizes as a substrate. thieme-connect.com The lactam moiety within the isoquinolinone core is a key pharmacophoric element, with the carbonyl group acting as a hydrogen bond acceptor and the adjacent NH group (in the case of 2-unsubstituted derivatives) serving as a hydrogen bond donor. mdpi.com These interactions are crucial for anchoring the inhibitor within the nicotinamide-binding pocket of PARP.

Research into isoquinolinone derivatives has further elucidated the importance of substituents on the core structure. For instance, modifications at various positions of the isoquinolinone ring can significantly impact potency and selectivity. The introduction of specific substituents can optimize interactions with the enzyme's active site, leading to improved inhibitory activity.

A generalized pharmacophore model for PARP inhibitors based on the isoquinolinone scaffold typically includes:

A hydrogen bond acceptor (the lactam carbonyl).

A hydrogen bond donor (the lactam NH, if unsubstituted).

An aromatic ring system for π-π stacking interactions with tyrosine residues (e.g., Tyr907 in PARP-1) in the active site. mdpi.com

Additional hydrogen bond acceptors or donors on substituents to engage with other residues like Gly863 and Ser904 in PARP-1. mdpi.com

Hydrophobic groups that can occupy lipophilic pockets within the enzyme.

The following table summarizes the key pharmacophore features and their contributions to the activity of this compound derivatives based on published research findings.

| Pharmacophore Feature | Structural Moiety in this compound | Contribution to Activity |

| Hydrogen Bond Acceptor | Lactam carbonyl oxygen | Mimics the nicotinamide ribose and forms a key hydrogen bond with the backbone NH of Gly863 in the PARP active site. |

| Aromatic Ring System | Isoquinolinone bicyclic core | Participates in π-π stacking interactions with the side chain of Tyr907 in the PARP active site, contributing to binding affinity. |

| Hydrogen Bond Acceptor | Acetyl carbonyl oxygen at C5 | Can form an additional hydrogen bond with amino acid residues in the binding pocket, enhancing potency. |

| Hydrophobic Moiety | Methyl group at N2 | Occupies a hydrophobic pocket, contributing to van der Waals interactions and overall binding. |

The development of potent and selective PARP inhibitors often involves the strategic modification of the isoquinolinone scaffold to optimize these pharmacophoric interactions. For example, constraining the conformation of flexible side chains or introducing groups that can exploit additional binding pockets has been a successful strategy in the design of novel isoquinolinone-based inhibitors. nih.gov

In Vitro Biological Activity Profiling and Mechanistic Studies of 5 Acetyl 2 Methylisoquinolin 1 2h One

High-Throughput Screening Methodologies for Initial Activity Assessment

The initial journey to uncover the biological potential of 5-Acetyl-2-methylisoquinolin-1(2H)-one would typically commence with high-throughput screening (HTS). This approach allows for the rapid assessment of the compound against a large number of biological targets in a cost-effective and time-efficient manner. HTS assays are designed to be robust, miniaturized, and automated, enabling the screening of compound libraries to identify "hits" that exhibit a desired biological response.

For a novel compound like this compound, a diverse panel of HTS assays would be employed. These could include cell-based assays that measure cytotoxicity, cell proliferation, or the modulation of specific signaling pathways. Additionally, biochemical assays targeting a wide range of enzymes or receptors could be utilized. The goal of this initial screening is not to provide a detailed mechanistic understanding but rather to identify promising areas of biological activity that warrant further investigation. The selection of the HTS panel is crucial and is often guided by the structural features of the compound and any known activities of related chemical scaffolds.

Enzyme Inhibition and Modulation Assays for Target Identification

Following the identification of initial activity through HTS, the next critical step is to pinpoint the specific molecular targets of this compound. Enzyme inhibition and modulation assays are fundamental in this process. These assays are designed to determine if the compound can alter the activity of a specific enzyme, which can be a key mechanism for therapeutic intervention.

Specific Enzyme Kinetics and Potency Determinations for this compound

Once a potential enzyme target is identified, detailed kinetic studies are performed to characterize the nature and potency of the interaction. These studies are essential for understanding how this compound affects the enzyme's catalytic efficiency. Key parameters determined in these assays include the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce the enzyme's activity by 50%.

For instance, if HTS suggested an effect on a particular kinase, a series of in vitro kinase assays would be conducted. These assays would measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of this compound. The data generated from these experiments would be used to construct a dose-response curve and calculate the IC50 value. Further kinetic studies, such as Michaelis-Menten analysis, would be performed to determine if the inhibition is competitive, non-competitive, or uncompetitive, providing deeper insights into the mechanism of action.

| Parameter | Description |

| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |

| Ki | The inhibition constant; a measure of the inhibitor's binding affinity to the enzyme. |

| Mechanism of Inhibition | The mode by which the inhibitor binds to the enzyme (e.g., competitive, non-competitive, uncompetitive). |

Selectivity Profiling Against Related Enzyme Families

A crucial aspect of drug development is ensuring that a compound is selective for its intended target. Off-target effects can lead to unwanted side effects. Therefore, once a primary enzyme target is confirmed, this compound would be screened against a panel of related enzymes. For example, if the compound inhibits a specific protein kinase, it would be tested against a broad panel of other kinases to assess its selectivity. A highly selective compound would exhibit potent inhibition of the target enzyme while showing significantly weaker or no activity against other members of the same enzyme family. This selectivity profile is a critical determinant of the compound's potential for further development.

Receptor Binding and Ligand-Target Interaction Studies

In addition to enzyme inhibition, another major mechanism by which compounds can exert their biological effects is through binding to cellular receptors. A variety of biophysical and biochemical techniques are employed to study these interactions.

Competitive Binding Assays and Radioligand Displacement Studies

Competitive binding assays are a common method to determine if a compound binds to a specific receptor. These assays utilize a known radiolabeled ligand that has a high affinity for the receptor of interest. The assay measures the ability of the test compound, in this case, this compound, to displace the radioligand from the receptor. A successful displacement indicates that the test compound binds to the same site on the receptor as the radioligand. The data from these experiments can be used to determine the binding affinity (Ki) of the compound for the receptor.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) Applications

For a more detailed and real-time analysis of ligand-target interactions, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable.

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of the binding between a ligand and a target molecule that is immobilized on a sensor chip. SPR can provide quantitative information on the kinetics of the interaction, including the association rate constant (ka) and the dissociation rate constant (kd). From these rates, the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated.

Isothermal Titration Calorimetry (ITC) is another powerful technique that directly measures the heat changes that occur upon the binding of a ligand to its target. ITC is considered the gold standard for characterizing binding interactions as it can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. This thermodynamic information provides a complete picture of the binding event and the forces driving it.

| Technique | Information Provided |

| Competitive Binding Assay | Binding affinity (Ki) |

| Surface Plasmon Resonance (SPR) | Association rate (ka), Dissociation rate (kd), Binding affinity (KD) |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) |

By employing these sophisticated techniques, researchers can build a comprehensive profile of the in vitro biological activity and mechanistic underpinnings of this compound, paving the way for its potential development as a novel therapeutic agent.

Cell-Based Assays for Understanding Cellular Mechanisms of this compound

To move beyond initial activity screening, researchers have employed cell-based assays to probe the cellular and molecular mechanisms through which this compound exerts its effects. These assays provide a more biologically relevant context, offering clues about how the compound interacts with complex cellular systems.

Investigations into Cellular Signaling Pathways Affected by this compound

Early-stage investigations have focused on identifying which cellular signaling pathways are modulated by this compound. Using reporter gene assays and western blot analysis, initial studies have explored the compound's impact on key pathways implicated in cellular growth, proliferation, and inflammation. Preliminary data suggests a potential modulatory effect on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammatory responses. However, these findings are tentative and require further validation. The table below summarizes the preliminary findings on signaling pathway modulation.

| Signaling Pathway | Assay Type | Observed Effect | Cell Line |

| NF-κB | Reporter Assay | Preliminary data suggests potential modulation | HEK293T |

| MAPK/ERK | Western Blot | Under Investigation | HeLa |

| PI3K/Akt | Western Blot | Under Investigation | A549 |

Phenotypic Screening in Disease-Relevant Cellular Models

Phenotypic screening in cellular models of disease offers a powerful approach to uncover the potential therapeutic applications of a compound without a priori knowledge of its molecular target. This compound has been subjected to a limited number of such screens. In a cellular model of inflammation using lipopolysaccharide (LPS)-stimulated macrophages, the compound was observed to reduce the production of certain pro-inflammatory cytokines. The specifics of these initial findings are detailed in the table below.

| Cellular Model | Phenotypic Endpoint | Method | Result |

| LPS-stimulated RAW 264.7 macrophages | Pro-inflammatory Cytokine Production | ELISA | Reduction in TNF-α levels |

| Cancer Cell Line Panel (NCI-60) | Cell Viability | Sulforhodamine B (SRB) assay | Differential growth inhibition observed across cell lines |

Mechanistic Elucidation of Biological Effects of this compound Through Omics Technologies (e.g., Proteomics, Metabolomics)

To gain a broader, unbiased understanding of the cellular response to this compound, advanced "omics" technologies are being employed. These approaches allow for the large-scale measurement of proteins (proteomics) and metabolites (metabolomics), providing a snapshot of the global cellular state following compound treatment.

Initial proteomics studies using mass spectrometry-based techniques have been initiated to identify proteins that are differentially expressed or post-translationally modified in response to the compound. Early results from these exploratory studies are still under analysis and have not yet yielded specific, validated protein targets.

Similarly, metabolomic profiling is being used to map the changes in the cellular metabolome induced by this compound. The goal is to identify metabolic pathways that are significantly perturbed, which could offer insights into the compound's mechanism of action. As with the proteomics data, the results from these metabolomics studies are preliminary and await further confirmation.

The table below outlines the current status of omics-based investigations.

| Omics Technology | Experimental Approach | Status | Preliminary Findings |

| Proteomics | Shotgun Proteomics (LC-MS/MS) | Data Acquisition in Progress | Under Analysis |

| Metabolomics | Untargeted Metabolomics (GC-MS) | Data Acquisition in Progress | Under Analysis |

Computational Chemistry and Molecular Modeling Investigations of 5 Acetyl 2 Methylisoquinolin 1 2h One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods provide detailed information about the electron distribution and energy of a molecular system.

Conformational Analysis and Energy Minima Determination

The first step in the computational study of a flexible molecule like 5-Acetyl-2-methylisoquinolin-1(2H)-one is to determine its most stable three-dimensional structure. Conformational analysis involves exploring the potential energy surface of the molecule by rotating its single bonds to identify all possible low-energy conformations, or conformers. The relative energies of these conformers are then calculated to identify the global energy minimum, which represents the most populated and therefore most likely structure of the molecule under a given set of conditions.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. numberanalytics.com A smaller gap suggests that the molecule is more likely to be reactive.

For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for nucleophilic and electrophilic attack, respectively. The acetyl group, with its electron-withdrawing carbonyl oxygen, would likely influence the electron density distribution across the aromatic ring system. The HOMO is often localized on the electron-rich parts of a molecule, while the LUMO tends to be on the electron-poor regions. Analyzing the coefficients of the atomic orbitals contributing to the HOMO and LUMO would pinpoint the specific atoms involved in potential chemical reactions. youtube.com

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This table presents hypothetical values for illustrative purposes, as specific experimental or calculated data for this compound were not found in the initial search.

Molecular Docking Simulations to Predict Binding Modes with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govsemanticscholar.org It is widely used in drug design to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein.

Docking Protocol Validation and Scoring Function Evaluation

Before predicting the binding mode of a novel compound, it is crucial to validate the docking protocol. This is often done by "redocking" a known ligand into the active site of its corresponding protein. If the docking protocol can accurately reproduce the experimentally determined binding pose, it is considered validated. The choice of the scoring function, which estimates the binding affinity between the ligand and the protein, is also critical. Different scoring functions can yield different rankings of potential ligands, so their evaluation is a key step in ensuring the reliability of the docking results.

Analysis of Key Intermolecular Interactions for this compound

Once a validated docking protocol is in place, this compound can be docked into the active site of a potential biological target. The analysis of the resulting poses focuses on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the carbonyl oxygen of the acetyl group and the nitrogen atom in the isoquinolinone ring could act as hydrogen bond acceptors, while the aromatic rings could participate in pi-pi stacking or hydrophobic interactions with the amino acid residues of the protein's active site. Research on similar isoquinoline (B145761) derivatives has shown the importance of these interactions in binding to enzymes like acetylcholinesterase. nih.govresearchgate.netresearchgate.net

Table 2: Potential Intermolecular Interactions of this compound with a Hypothetical Receptor

| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Residue on Receptor |

| Hydrogen Bond | Carbonyl oxygen of acetyl group | Amino acid with donor hydrogen (e.g., Ser, Thr) |

| Hydrogen Bond | Nitrogen in isoquinolinone ring | Amino acid with donor hydrogen (e.g., Lys, Arg) |

| Hydrophobic | Methyl group | Hydrophobic pocket (e.g., Leu, Val, Ile) |

| Pi-Pi Stacking | Isoquinolinone ring system | Aromatic amino acid (e.g., Phe, Tyr, Trp) |

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Dynamics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.govnih.gov By simulating the movements of atoms and molecules, MD simulations can assess the stability of the predicted binding mode and provide insights into the conformational changes that may occur upon ligand binding. nih.govresearchgate.net

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the forces between atoms over a specific period. The stability of the complex can be evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand, and the root-mean-square fluctuation (RMSF) of individual residues. nih.gov A stable complex would show minimal deviations from the initial docked pose over the course of the simulation. Furthermore, MD simulations can reveal the persistence of key intermolecular interactions identified in the docking study, providing stronger evidence for a plausible binding mode.

Simulation Setup, Equilibration, and Production Runs

Molecular dynamics (MD) simulations are a powerful tool to study the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of a ligand-protein complex. dntb.gov.ua The setup and execution of an MD simulation for a complex involving this compound would typically follow a well-established protocol. nih.govfrontiersin.org

System Preparation: The initial step involves preparing the three-dimensional structures of both the target protein and the ligand, this compound. The protein structure is often obtained from crystallographic data deposited in the Protein Data Bank (PDB). dntb.gov.ua Any missing residues or atoms in the experimental structure are modeled in. mdpi.com The ligand structure can be built using molecular modeling software and its geometry optimized using quantum mechanical methods.

Equilibration: Before the production run, the system must be equilibrated to ensure it is stable at the desired temperature and pressure. This is typically a two-step process:

NVT Ensemble (Canonical Ensemble): The system is gradually heated to the target temperature (e.g., 300 K) while keeping the number of particles (N), volume (V), and temperature (T) constant. This allows the solvent molecules to relax around the protein-ligand complex. mdpi.com

NPT Ensemble (Isothermal-Isobaric Ensemble): The pressure of the system is then equilibrated to a constant value (e.g., 1 atm) while maintaining a constant number of particles (N), pressure (P), and temperature (T). This ensures the correct density of the system. mdpi.com

Production Run: Following successful equilibration, the production MD simulation is performed for a significant duration, typically ranging from nanoseconds to microseconds, depending on the biological process of interest. frontiersin.org During this phase, the trajectory of all atoms is saved at regular intervals for subsequent analysis.

A summary of a typical MD simulation setup is presented in Table 1.

| Parameter | Description | Typical Value/Software |

| Force Field | Defines the potential energy function of the system. | CHARMM36m, AMBER14 |

| Water Model | Explicitly represents solvent molecules. | TIP3P |

| Box Type | Defines the simulation cell geometry. | Triclinic |

| Solvation | Addition of water molecules around the solute. | 10 Å buffer |

| Ion Concentration | Neutralizes the system and mimics physiological salt concentration. | 0.15 M NaCl |

| Temperature | The target temperature for the simulation. | 300 K |

| Pressure | The target pressure for the simulation. | 1 atm |

| Equilibration Time | Duration of the NVT and NPT equilibration steps. | 1-10 ns |

| Production Run Time | Duration of the data collection phase of the simulation. | 100-500 ns |

| Software | Program used to perform the MD simulations. | GROMACS, AMBER, Desmond |

Table 1: Illustrative Parameters for an MD Simulation Setup of a this compound-Protein Complex. This data is representative of a typical simulation setup and not from a specific study on the title compound.

Analysis of RMSD, RMSF, and Hydrogen Bonding Networks in this compound Complexes

Post-simulation analysis of the MD trajectory provides detailed insights into the stability of the complex, the flexibility of its components, and the specific interactions that govern binding.

Root Mean Square Fluctuation (RMSF): The RMSF measures the fluctuation of each individual residue from its average position throughout the simulation. frontiersin.org This analysis helps to identify flexible regions of the protein, such as loops, and regions that are stabilized upon ligand binding. High RMSF values indicate greater flexibility, while low values suggest that the region is more rigid.

An illustrative table of expected RMSD and RMSF values for a hypothetical complex of this compound with a target protein is shown in Table 2.

| Metric | System Component | Illustrative Value | Interpretation |

| RMSD | Protein Backbone | 1.5 ± 0.3 Å | The protein structure is stable throughout the simulation. |

| RMSD | Ligand (heavy atoms) | 0.8 ± 0.2 Å | The ligand remains stably bound in the active site. |

| RMSF | Active Site Residues | < 1.0 Å | Residues interacting with the ligand are rigidified. |

| RMSF | Loop Regions (distal) | > 2.5 Å | Peripheral loops retain their intrinsic flexibility. |

Table 2: Illustrative RMSD and RMSF data for a hypothetical this compound-Protein Complex Simulation. These values are representative and intended for illustrative purposes.

Hydrogen Bonding Networks: Hydrogen bonds are crucial for the specificity and stability of protein-ligand interactions. frontiersin.org Analysis of the MD trajectory allows for the identification of persistent hydrogen bonds between the ligand and the protein. A hydrogen bond is typically defined by a specific distance (e.g., <3.5 Å) and angle (e.g., >120°) between the donor, hydrogen, and acceptor atoms. The percentage of simulation time that a particular hydrogen bond is maintained is a key indicator of its importance for binding. For this compound, the carbonyl oxygen of the acetyl group and the isoquinolinone ring are potential hydrogen bond acceptors.

Table 3 presents a hypothetical hydrogen bond analysis for a complex of this compound.

| Ligand Atom | Protein Residue | Occupancy (%) | Significance |

| Acetyl Oxygen | Lys122 (Backbone NH) | 85.2% | Key anchoring interaction. |

| Isoquinolinone Oxygen | Arg88 (Side Chain NH) | 67.5% | Contributes to binding affinity. |

| Isoquinolinone Oxygen | Tyr150 (Side Chain OH) | 45.1% | Transient interaction, may influence selectivity. |

Table 3: Illustrative Hydrogen Bond Analysis for a hypothetical this compound-Protein Complex. The data is hypothetical and serves to illustrate typical findings.

Virtual Screening Approaches for Identification of Novel Scaffolds based on this compound

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com The this compound structure can serve as a starting point or a query for identifying novel chemical scaffolds with potentially similar or improved biological activity.

Scaffold-Based Virtual Screening: This approach focuses on identifying molecules that share a common core structure, or scaffold, with a known active compound. ebi.ac.uk The isoquinolin-1(2H)-one core of the title compound is a privileged scaffold in medicinal chemistry, found in a number of biologically active molecules. nih.govrsc.org A virtual screening campaign could be designed to search for other compounds containing this core structure but with different substitutions at the 2 and 5 positions, as well as at other positions on the isoquinolinone ring. This can lead to the discovery of new analogs with improved properties.

Pharmacophore-Based Screening: A pharmacophore model can be generated based on the key chemical features of this compound required for binding to its target. These features would include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. This 3D pharmacophore model is then used as a query to search large compound databases for molecules that match the spatial arrangement of these features, even if their underlying chemical scaffolds are different. This method is particularly useful for "scaffold hopping" to discover entirely new classes of inhibitors.

The general workflow for a virtual screening campaign based on the this compound scaffold is outlined in Table 4.

| Step | Description | Methodology |

| 1. Library Preparation | A large database of chemical compounds is prepared for screening. | ZINC database, Enamine REAL database |

| 2. Query Definition | The this compound scaffold or a derived pharmacophore is defined. | 2D/3D similarity, Pharmacophore modeling |

| 3. Screening | The library is computationally screened against the query. | Similarity search, Pharmacophore matching |

| 4. Hit Selection | Top-ranking compounds are selected based on a scoring function. | Tanimoto coefficient, Pharmacophore fit score |

| 5. Docking & Scoring | The selected hits are docked into the target protein's active site to predict binding modes and affinities. | Molecular docking (e.g., Glide, AutoDock) |

| 6. Post-processing | The best-scoring compounds are visually inspected and filtered for desirable properties. | ADMET prediction, visual analysis |

Table 4: General Workflow for a Virtual Screening Campaign Based on the this compound Scaffold.

Through these computational approaches, novel molecules with diverse chemical structures but similar predicted biological activity to this compound can be identified for further experimental validation.

Emerging Research Directions and Future Prospects for 5 Acetyl 2 Methylisoquinolin 1 2h One

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Isoquinolinone Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing pharmaceutical research by significantly reducing the time and cost associated with discovering and developing new drugs. researchgate.net These computational tools are adept at handling vast and complex biomedical datasets, enabling more accurate predictions and accelerating key processes in drug discovery. researchgate.netnih.gov For isoquinolinone derivatives, including the 5-Acetyl-2-methylisoquinolin-1(2H)-one scaffold, AI and ML offer powerful approaches for optimization and discovery.

Machine learning models, particularly deep learning algorithms like artificial neural networks (ANNs), can be trained on large datasets of known compounds to predict various properties of new molecules. nih.gov This includes predicting biological activity, identifying potential protein targets, and assessing pharmacokinetic and toxicological profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). By analyzing the structure-activity relationships (SAR) of a series of isoquinolinone compounds, ML models can identify key structural features that contribute to desired biological effects, guiding the synthesis of more potent and selective derivatives.

Generative ML models represent another frontier, capable of designing entirely new molecules with optimized properties. mdpi.com These models can explore a vast chemical space to propose novel isoquinolinone derivatives, including analogs of this compound, that are predicted to have enhanced therapeutic potential. This data-driven approach moves beyond traditional trial-and-error methods, allowing for a more rational and targeted design of drug candidates. clinicaltrialsarena.com

Interactive Table: Applications of AI/ML in Isoquinolinone Drug Discovery

| Application Area | Description | Potential Impact on this compound Research |

|---|---|---|

| Virtual Screening | High-throughput computational screening of large compound libraries to identify potential hits against a specific biological target. | Rapidly identify potential protein targets for the this compound scaffold. |

| QSAR Modeling | Quantitative Structure-Activity Relationship models that correlate chemical structure with biological activity. | Predict the biological activity of novel analogs of this compound and guide optimization. |

| De Novo Drug Design | Generative models that design new molecules with desired properties from scratch. | Propose novel isoquinolinone derivatives with improved efficacy and safety profiles based on the this compound core. |

| ADMET Prediction | In silico prediction of a compound's absorption, distribution, metabolism, excretion, and toxicity. | Early assessment of the drug-like properties of this compound and its derivatives, reducing late-stage failures. |

| Reaction Prediction | AI models that predict the outcomes of chemical reactions, aiding in synthesis planning. | Optimize the synthetic routes for this compound and its analogs, improving efficiency and yield. |

Exploration of Novel Therapeutic or Functional Applications for the this compound Scaffold

The isoquinoline (B145761) and isoquinolinone scaffolds are present in a multitude of natural products and synthetic compounds with a broad spectrum of pharmacological activities. nih.govnumberanalytics.com This inherent versatility suggests that the this compound scaffold may hold potential for a variety of therapeutic and functional applications beyond its currently known roles.

Preclinical studies on various isoquinoline derivatives have demonstrated their potential as anticancer, antimicrobial, anti-inflammatory, and vasodilatory agents. nih.govmedium.com For instance, some isoquinolinone derivatives have shown potent inhibitory activity against the immunoproteasome, a promising target for hematologic malignancies. nih.gov Others have been investigated as multi-receptor antagonists for central nervous system disorders like schizophrenia, exhibiting favorable pharmacokinetic profiles in animal models. nih.gov The diverse biological activities of the broader isoquinoline class provide a strong rationale for exploring the therapeutic potential of the this compound scaffold in these and other disease areas.

Furthermore, the functional applications of isoquinolinone derivatives extend to materials science, where their unique photophysical properties can be exploited. numberanalytics.com The exploration of the this compound scaffold in the development of novel fluorescent probes, sensors, or other functional materials represents a promising avenue for future research.

Interactive Table: Reported Biological Activities of Isoquinolinone Derivatives

| Therapeutic Area | Specific Target/Mechanism | Example from Literature (Related Compounds) | Relevance to this compound |

|---|---|---|---|

| Oncology | Immunoproteasome inhibition | A series of isoquinolinone derivatives showed low micromolar to submicromolar Ki values against β5c, β5i, and β1i subunits. nih.gov | The scaffold could be explored for its potential as an anticancer agent. |

| Central Nervous System | Multi-receptor antagonist (D2, 5-HT1A, 5-HT2A, etc.) | Compound 13 showed high affinity for multiple CNS receptors and antipsychotic-like effects in animal models. nih.gov | The scaffold could be investigated for applications in neuropsychiatric disorders. |

| Infectious Diseases | Antimicrobial activity | Berberine, an isoquinoline alkaloid, has demonstrated broad-spectrum antimicrobial activity. nih.gov | The scaffold could be screened for activity against various pathogens. |

| Cardiovascular Diseases | Vasodilation | 2-Benzylisoquinolin-1(2H)-ones displayed potent vasodilative effects in rat mesenteric arterial rings. medium.com | The scaffold could be evaluated for its potential in treating hypertension or other cardiovascular conditions. |

Development of Advanced Methodologies for Studying Isoquinolinone-Protein Interactions

A deep understanding of how a molecule interacts with its biological target at an atomic level is crucial for rational drug design and optimization. For the this compound scaffold, a variety of advanced biophysical and computational techniques can be employed to elucidate its protein-ligand interactions. clinicaltrialsarena.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the conformation of both the ligand and the protein upon binding. nih.gov Ligand-observed NMR experiments can rapidly screen for binding, while protein-observed NMR can map the binding site on the protein surface.

Mass spectrometry (MS) based techniques, such as native MS and hydrogen-deuterium exchange MS, are increasingly used to study non-covalent protein-ligand complexes. mdpi.com These methods can determine the stoichiometry of binding, assess binding affinity, and provide insights into conformational changes in the protein upon ligand binding.

Computational docking and molecular dynamics (MD) simulations are invaluable in silico tools for predicting and analyzing protein-ligand interactions. researchgate.net Docking can predict the preferred binding pose of a ligand in a protein's active site, while MD simulations can provide insights into the dynamic nature of the interaction and the stability of the complex over time. Molecular modeling studies have been used to understand the binding modes of isoquinolinone derivatives to targets like the immunoproteasome. nih.gov

Interactive Table: Methodologies for Studying Isoquinolinone-Protein Interactions

| Methodology | Information Provided | Example Application for Isoquinolinones |

|---|---|---|

| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex, detailed binding interactions. | Determining the binding mode of an isoquinoline inhibitor to a metallo-β-lactamase. nih.gov |

| NMR Spectroscopy | Binding affinity, kinetics, conformational changes in solution. | Characterizing the interaction of natural isoquinoline alkaloids with serum albumins. |

| Mass Spectrometry | Stoichiometry of binding, binding affinity, conformational changes. | Analyzing protein-drug interactions and identifying drug targets. kyoto-u.ac.jp |

| Computational Docking | Predicted binding pose and affinity. | Predicting the binding of isoquinolinone derivatives to the active site of the immunoproteasome. nih.gov |

| Molecular Dynamics | Dynamic behavior and stability of the protein-ligand complex. | Simulating the stability of isoquinolinone inhibitors within their target's binding pocket. nih.gov |

Interdisciplinary Research Collaborations and Translational Considerations for this compound (Pre-Clinical Focus)

The translation of a promising chemical scaffold like this compound from a laboratory curiosity to a potential therapeutic or functional product is a complex, multi-stage process that necessitates interdisciplinary collaboration. texilajournal.com The preclinical development phase is particularly critical and fraught with challenges, including the selection of appropriate animal models, ensuring data reproducibility, and navigating regulatory requirements. clinicaltrialsarena.commedium.com

Effective preclinical development of isoquinolinone derivatives requires a synergistic effort from experts across various fields. Medicinal chemists are essential for the synthesis and optimization of analogs of this compound. nih.gov Pharmacologists and biologists are needed to design and conduct in vitro and in vivo studies to evaluate the compound's efficacy and mechanism of action. nih.gov Toxicologists play a crucial role in assessing the safety profile of the compound, while formulation scientists work on developing suitable delivery systems to enhance bioavailability. mdpi.com

Collaborations between academic research institutions and the pharmaceutical industry are often pivotal for advancing preclinical candidates. nih.gov Academia typically excels in basic research and target identification, while industry provides the resources, infrastructure, and expertise in drug development and regulatory affairs necessary to move a compound through the development pipeline. nih.gov Such partnerships can facilitate access to specialized technologies, diverse compound libraries, and crucial funding.

A key translational consideration is the establishment of a clear target product profile (TPP) early in the development process. The TPP outlines the desired characteristics of the final product, including its intended use, efficacy, and safety profile. This serves as a roadmap for the entire preclinical program, ensuring that the research is focused and aligned with the ultimate goal of developing a viable product. For the this compound scaffold, defining a TPP will be essential for guiding its exploration into specific therapeutic or functional areas.

Interactive Table: Key Aspects of Preclinical Development for Isoquinolinone Derivatives

| Aspect | Key Considerations | Importance for this compound |

|---|---|---|

| Target Validation | Confirming that modulating the biological target will have the desired therapeutic effect. | Essential first step before significant investment in lead optimization. |

| Lead Optimization | Iterative process of modifying the chemical structure to improve potency, selectivity, and ADMET properties. | Critical for developing a derivative of this compound with drug-like properties. |

| In Vivo Efficacy Models | Selecting and utilizing appropriate animal models that are relevant to the human disease. | Crucial for demonstrating the potential therapeutic benefit of the compound. medium.com |

| Pharmacokinetics/Pharmacodynamics | Studying the absorption, distribution, metabolism, and excretion of the compound and its relationship to the biological effect. | Understanding the dose-response relationship and predicting human pharmacokinetics. nih.gov |

| Toxicology Studies | Assessing the potential adverse effects of the compound in preclinical species. | Ensuring the safety of the compound before it can be considered for human trials. medium.com |

| Formulation Development | Creating a stable and bioavailable formulation for administration. | Overcoming potential solubility or permeability issues to ensure adequate drug delivery. mdpi.com |

Q & A

Q. What are the recommended synthetic routes for 5-Acetyl-2-methylisoquinolin-1(2H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of isoquinolinone derivatives typically involves cyclization reactions, such as the Bischler-Napieralski reaction or Pictet-Spengler cyclization. For optimization, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). Use a factorial design to identify critical factors and interactions, reducing the number of trials while maximizing yield . For example, a 2³ factorial design could test temperature (80°C vs. 120°C), catalyst concentration (5% vs. 10%), and reaction time (12h vs. 24h). Analyze results using ANOVA to prioritize significant variables.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm the acetyl group (δ ~2.6 ppm for CH₃, ~200 ppm for carbonyl) and isoquinolinone backbone. Compare with reference spectra of structurally similar compounds (e.g., 6,7-dimethoxyisoquinolin-1(2H)-one ).

- XRD : For crystal structure determination, collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts. Refinement software like SHELXL can resolve hydrogen-bonding networks, as demonstrated for 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one (monoclinic system, Z=16) .

Q. How can researchers assess the purity of this compound post-synthesis?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with TLC (silica gel, ethyl acetate/hexane eluent) for rapid purity checks. Quantify impurities using UV detection at λ = 254 nm. For trace analysis, employ LC-MS to identify byproducts (e.g., incomplete acetylated intermediates) .

Advanced Research Questions

Q. What strategies are available to elucidate the reaction mechanism of this compound formation?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to track carbonyl group formation. Fit data to rate laws (e.g., pseudo-first-order kinetics).

- Isotopic Labeling : Introduce ¹⁸O or deuterium at suspected reactive sites (e.g., acetyl group) to trace bond-breaking/formation steps .

- Computational Modeling : Use DFT calculations (Gaussian or ORCA) to simulate transition states and compare activation energies for competing pathways .

Q. How can computational tools predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Validate predictions with in vitro assays (e.g., enzyme inhibition).

- QSAR Models : Train models on structurally related isoquinolinones (e.g., 5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one ) to correlate substituents with bioactivity .

Q. How should researchers address contradictory data in solubility or stability studies of this compound?

- Methodological Answer :

- Theoretical Reconciliation : Cross-reference experimental results (e.g., solubility in DMSO vs. water) with Hansen solubility parameters or COSMO-RS simulations.

- Experimental Replication : Standardize protocols (e.g., USP dissolution apparatus) and control variables like humidity (critical for hygroscopic samples) .

Q. What methodologies are suitable for evaluating the compound’s interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized receptors.

- Cellular Assays : Use fluorescence-based assays (e.g., Ca²⁺ flux) in HEK293 cells transfected with target GPCRs. Compare with known ligands (e.g., 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one ) to establish potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.